![molecular formula C10H11N5O2 B1434731 [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid CAS No. 1706447-78-0](/img/structure/B1434731.png)
[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid
描述
[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid is a useful research compound. Its molecular formula is C10H11N5O2 and its molecular weight is 233.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of the compound [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid is the receptor tyrosine kinase MET . The MET receptor plays a crucial role in the development and progression of cancer .
Mode of Action
This compound acts as a selective inhibitor of the MET receptor . It inhibits MET autophosphorylation and signaling, thereby disrupting the normal functioning of the receptor . Additionally, it activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme that is part of the apoptosis signaling cascade .
Biochemical Pathways
Given its mode of action, it can be inferred that it impacts the met signaling pathway, which is implicated in cancer development and progression .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of MET receptor signaling and the activation of caspase 3 . This leads to a disruption in the normal functioning of the MET receptor, which is implicated in cancer development and progression .
Action Environment
Like all chemical compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and light exposure .
生化分析
Biochemical Properties
[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to alterations in gene expression and cellular metabolism, ultimately affecting cell function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in oxidative stress responses . These interactions result in the modulation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cholinergic signaling pathways without causing significant adverse effects . At higher doses, this compound can induce oxidative stress, leading to cellular damage and toxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, this compound can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
属性
IUPAC Name |
2-[methyl-(6-pyrazol-1-ylpyridazin-3-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-14(7-10(16)17)8-3-4-9(13-12-8)15-6-2-5-11-15/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGJPKBPFCKMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NN=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


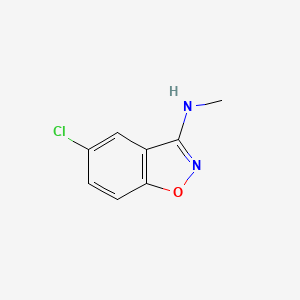
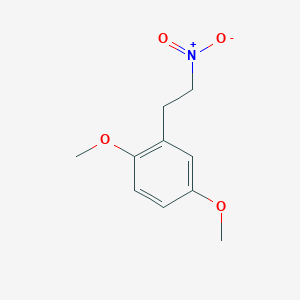

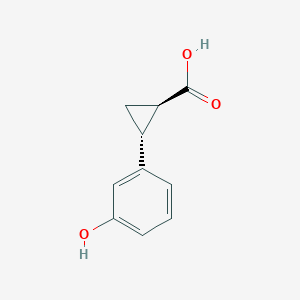
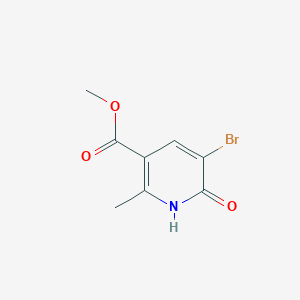
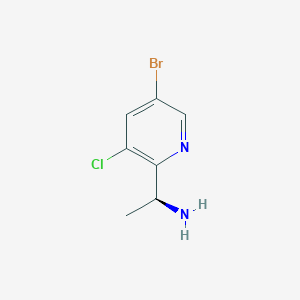
![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)
![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)
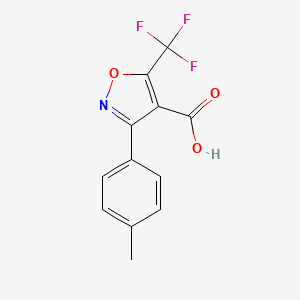
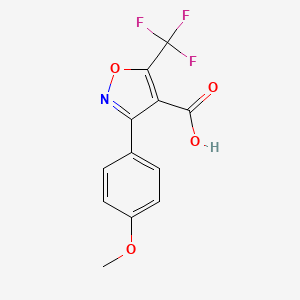
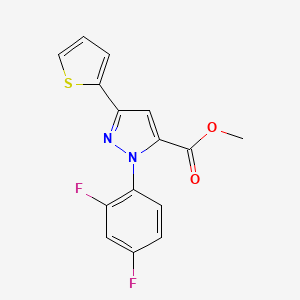

![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)
![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)
